2-Propanethiol
Overview
Description
2-Propanethiol, also known as isopropyl mercaptan, is an organic compound with the molecular formula C₃H₈S. It is a colorless liquid with a strong, unpleasant odor. This compound belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom.
Mechanism of Action
Target of Action
2-Propanethiol, also known as Propane-2-thiol, is a chemical compound with the linear formula (CH3)2CHSH . It is primarily used as a warning substance added to odorless gases . The primary targets of this compound are these gases, where it serves as an odorant to indicate the presence of the gas .
Mode of Action
The mode of action of this compound is relatively straightforward. It imparts a strong, gassy, and meaty taste to the odorless gases it is added to . This allows for the detection of these gases by smell, serving as a warning or indicator of their presence .
Biochemical Pathways
In the context of biochemical pathways, this compound is involved in the propanethiol catabolism pathway in certain microorganisms like Pseudomonas putida S-1 . The propanethiol oxidoreductase (PTO) enzyme catalyzes the initial degradation of this compound, a pivotal step for the survival of these microorganisms on this compound . PTO facilitates the oxidation of this compound, resulting in the production of H2S, H2O2, and propionaldehyde (PA) . PA undergoes gradual conversion to Succinyl-CoA, which is subsequently utilized in the tricarboxylic acid cycle .
Pharmacokinetics
It has a molecular weight of 76.16, a boiling point of 57-60 °C, and a density of 0.82 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The result of this compound’s action is the imparting of a detectable odor to otherwise odorless gases . In the context of biochemical pathways in microorganisms, the degradation of this compound leads to the production of H2S, H2O2, and propionaldehyde (PA), which are further metabolized .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propanethiol can be synthesized through several methods. One common method involves the reaction of isopropyl alcohol with hydrogen sulfide in the presence of a catalyst. Another method involves the reaction of isopropyl chloride with sodium hydrosulfide.
Industrial Production Methods: In industrial settings, this compound is typically produced by the reaction of propene with hydrogen sulfide under ultraviolet light, which initiates an anti-Markovnikov addition reaction. This method is preferred due to its efficiency and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can be oxidized to form disulfides. For example, oxidation with bromine or iodine yields 2,2’-dithiobispropane.
Reduction: Disulfides formed from this compound can be reduced back to the thiol using reducing agents such as zinc and acid.
Substitution: this compound can undergo nucleophilic substitution reactions. For instance, it can react with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Bromine (Br₂) or iodine (I₂) in an aqueous or organic solvent.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: 2,2’-Dithiobispropane.
Reduction: this compound.
Substitution: Thioethers.
Scientific Research Applications
2-Propanethiol has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioethers and disulfides.
Biology: Thiols like this compound play a crucial role in biological systems, including the formation of disulfide bonds in proteins.
Medicine: It is used in the study of enzyme mechanisms and as a model compound for understanding thiol-disulfide exchange reactions.
Industry: this compound is used as an odorant in natural gas to detect leaks due to its strong smell.
Comparison with Similar Compounds
1-Propanethiol:
Ethanethiol: A simpler thiol with the molecular formula C₂H₆S.
Butanethiol: A thiol with a longer carbon chain, having the molecular formula C₄H₁₀S.
Uniqueness of 2-Propanethiol: this compound is unique due to its branched structure, which influences its reactivity and physical properties. Its strong odor makes it particularly useful as an odorant in natural gas, providing a safety mechanism for leak detection.
Properties
IUPAC Name |
propane-2-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8S/c1-3(2)4/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRCEJOSASVSRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8S | |
Record name | ISOPROPYL MERCAPTAN | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1025481 | |
Record name | Isopropyl mercaptan | |
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Molecular Weight |
76.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropyl mercaptan is a white liquid with a strong skunk-like odor. (USCG, 1999), Liquid, Liquid with a very unpleasant odor; [Hawley] Colorless liquid with a strong skunk odor; [HSDB], colourless liquid with onion odour | |
Record name | ISOPROPYL MERCAPTAN | |
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Record name | 2-Propanethiol | |
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Record name | 2-Propanethiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
126.6 °F at 760 mmHg (USCG, 1999), 52.5 °C, 57.00 to 60.00 °C. @ 760.00 mm Hg | |
Record name | ISOPROPYL MERCAPTAN | |
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Record name | ISOPROPYL MERCAPTAN | |
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Flash Point |
-30 °F (USCG, 1999), -30 °F (Open cup) | |
Record name | ISOPROPYL MERCAPTAN | |
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Record name | ISOPROPYL MERCAPTAN | |
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Solubility |
Miscible in ethanol, ether; very soluble in acetone; soluble in chloroform, soluble in oil and alcohol | |
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Record name | 2-Propanethiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/680/ | |
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Density |
0.814 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8143 at 20 °C/4 °C, 0.814-0.819 | |
Record name | ISOPROPYL MERCAPTAN | |
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Record name | ISOPROPYL MERCAPTAN | |
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Record name | 2-Propanethiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/680/ | |
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Vapor Pressure |
277.0 [mmHg], 277.3 mm Hg at 25 °C | |
Record name | Isopropyl mercaptan | |
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Color/Form |
Colorless liquid | |
CAS No. |
75-33-2 | |
Record name | ISOPROPYL MERCAPTAN | |
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Record name | 2-Propanethiol | |
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Record name | Propane-2-thiol | |
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Record name | ISOPROPYL MERCAPTAN | |
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Melting Point |
-202.8 °F (USCG, 1999), -130.7 °C | |
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Record name | 2-Propanethiol | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-propanethiol?
A1: this compound has a molecular formula of C3H8S and a molecular weight of 76.16 g/mol. []
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, several studies provide spectroscopic data for this compound. [, , , ] Infrared (IR) [, , ], mass [, , ], and nuclear magnetic resonance (NMR) [, ] spectra have been reported, allowing for structural characterization and identification.
Q3: What is known about the stability of this compound under different conditions?
A3: this compound has been studied for its thermal decomposition. [] At temperatures between 300-500°C, it decomposes primarily into hydrogen sulfide, isobutylene, and isobutane. [] Additionally, its stability under storage conditions has been investigated, demonstrating its susceptibility to oxidation. []
Q4: Has the compatibility of this compound with other materials been investigated?
A4: Yes, research has explored the sorption of this compound to various indoor materials like carpets, wallpapers, and soil. [] This information is essential for understanding its potential presence and persistence in indoor environments.
Q5: Are there any known catalytic applications of this compound?
A5: While this compound itself might not be a widely used catalyst, it plays a crucial role in the synthesis of certain catalysts. For example, it acts as a nucleophilic substituent in the preparation of dithiophosphonates, some of which exhibit potent insecticidal activity. []
Q6: Have computational methods been applied to study this compound?
A6: Yes, density functional theory (DFT) has been used to investigate the chemisorption of this compound on gold surfaces. [] This type of research sheds light on the interactions between this thiol and metal surfaces, which is relevant in various fields, including materials science and catalysis.
Q7: Are there any quantitative structure-activity relationship (QSAR) models available for this compound or related compounds?
A7: Yes, research has explored the correlation between the second gas-solid virial coefficient (B2s) and calculated molar refractivity and connectivity index values for thiols, including this compound. [] This approach offers a QSAR model to predict the retention times of these compounds in gas chromatography.
Q8: How do structural modifications of this compound affect its properties?
A8: Research on the inclusion stability constants of β-cyclodextrin with various mercaptans, including this compound, demonstrates the impact of structural modifications on molecular interactions. [] The inclusion ability of β-cyclodextrin is influenced by the size and isomerization of the mercaptan, highlighting the importance of structure-activity relationships.
Q9: What are the safety considerations regarding this compound handling and use?
A9: While specific SHE regulations are not detailed in the provided research papers, it is crucial to handle this compound with caution. As a thiol, it is known to have a strong, unpleasant odor and can be toxic. Appropriate personal protective equipment should always be used, and handling should occur in well-ventilated areas.
Q10: What analytical techniques are commonly employed for detecting and quantifying this compound?
A11: Gas chromatography coupled with a flame photometric detector (GC-FPD) is a commonly employed technique for detecting and quantifying this compound in water samples. [] This method offers high sensitivity and selectivity for volatile organic sulfur compounds.
Q11: How are trace amounts of this compound in air typically analyzed?
A12: Trace analysis of this compound in air often involves derivatization followed by high-performance liquid chromatography (HPLC). [] One approach utilizes a Sep-PAK Florisil cartridge impregnated with 7-chloro-4-nitro-2,1,3-benzoxadiazole for derivatization, enabling sensitive detection.
Q12: What is known about the environmental fate and degradation of this compound?
A13: Research on the sorption of this compound to indoor materials provides insights into its environmental fate. [] The study indicates that it readily partitions into various materials, suggesting its potential persistence in indoor environments.
Q13: What are the applications of this compound in organic synthesis?
A14: this compound serves as a valuable reagent in various organic synthesis reactions. One notable application is its use in the synthesis of thiadiazines and a 2-thiazolidinethione. [] This highlights its versatility in constructing heterocyclic compounds with potential biological activities.
Q14: Has this compound been used in electrochemical synthesis?
A15: Yes, this compound has been utilized in the electrochemical synthesis of metal thiolates. [, , ] For instance, it can be electrochemically oxidized with a sacrificial cadmium anode to produce cadmium(II) thiolates. [] This approach highlights its utility in generating organometallic compounds.
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